molecular formula C21H24N2O4 B4988674 4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline

4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline

Cat. No.: B4988674
M. Wt: 368.4 g/mol
InChI Key: GDTGVRZZURGRKV-UHFFFAOYSA-N
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Description

4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This particular compound features a quinazoline core linked to a 2,6-dimethoxyphenoxy group via a pentoxy chain, which may contribute to its unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline is unique due to the presence of the 2,6-dimethoxyphenoxy group, which may confer distinct biological activities compared to other similar compounds. This structural feature can influence the compound’s interactions with molecular targets, its pharmacokinetic properties, and its overall therapeutic potential .

Properties

IUPAC Name

4-[5-(2,6-dimethoxyphenoxy)pentoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-24-18-11-8-12-19(25-2)20(18)26-13-6-3-7-14-27-21-16-9-4-5-10-17(16)22-15-23-21/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTGVRZZURGRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCCCOC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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